![molecular formula C24H37NaO7 B563426 Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate CAS No. 159225-12-4](/img/structure/B563426.png)

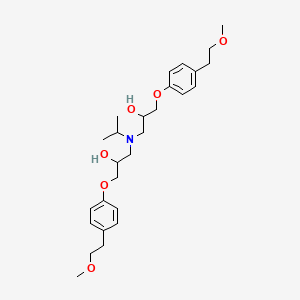

Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

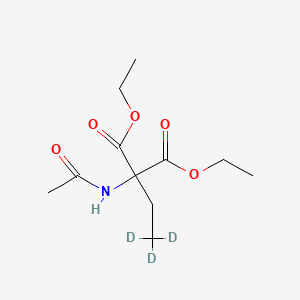

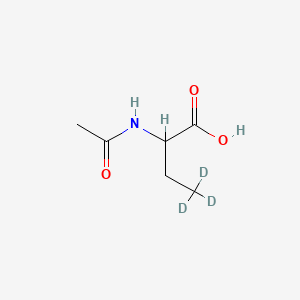

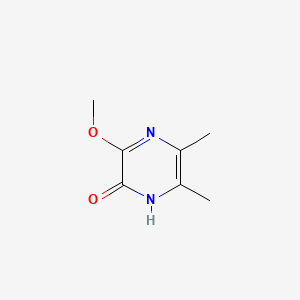

Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate, also known as Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate, is a useful research compound. Its molecular formula is C24H37NaO7 and its molecular weight is 460.543. The purity is usually 95%.

BenchChem offers high-quality Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hepatobiliary Excretion and Drug Transporters

A significant application of this compound involves its role in evaluating the activity of drug transporters in the hepatobiliary system. The development of a pravastatin derivative, closely related to the compound , as a positron emission tomography (PET) tracer for noninvasive measurement of hepatobiliary transport showcases its utility. This tracer facilitates the study of transport activities in hepatocytes and the assessment of drug-drug interactions and pharmacokinetic properties in clinical settings, emphasizing its importance in personalized medicine and the understanding of drug metabolism and excretion mechanisms (Shingaki et al., 2013); (Kaneko et al., 2018).

Cholesterol Synthesis and LDL Uptake

Another critical research application is its influence on cholesterol synthesis and low-density lipoprotein (LDL) uptake. A study on CS-514, a closely related compound, demonstrated its ability to inhibit cholesterol synthesis dose-dependently in rat hepatocytes. This inhibition, especially at higher concentrations, suggests potential therapeutic uses in managing cholesterol levels and enhancing LDL receptor function, providing insights into the treatment of hypercholesterolemia (Saito et al., 1988).

Analytical Applications in Pharmaceutical Preparations

The compound also finds application in the analytical determination of pravastatin in pharmaceutical preparations. This is crucial for quality control and ensuring the correct dosage of drugs, highlighting the compound's role in pharmaceutical analysis and its contribution to maintaining drug safety and efficacy (El-Abasawi et al., 2018).

Mechanism of Action

Target of Action

Homopravastatin Sodium Salt primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid that is essential for various biological functions but can lead to health problems when present in excess .

Mode of Action

Homopravastatin Sodium Salt acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production within the body .

Biochemical Pathways

The primary biochemical pathway affected by Homopravastatin Sodium Salt is the mevalonate pathway, which leads to the production of cholesterol . By inhibiting HMG-CoA reductase, Homopravastatin Sodium Salt disrupts this pathway, leading to a reduction in the levels of cholesterol and other downstream products .

Pharmacokinetics

The pharmacokinetics of Homopravastatin Sodium Salt involve several key processes: absorption, distribution, metabolism, and excretion (ADME) . The oral bioavailability of Homopravastatin Sodium Salt is low due to incomplete absorption and a first-pass effect . The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .

Result of Action

The molecular and cellular effects of Homopravastatin Sodium Salt’s action primarily involve a reduction in cholesterol levels within the body . By inhibiting the activity of HMG-CoA reductase, Homopravastatin Sodium Salt reduces the production of cholesterol, leading to lower levels of this lipid in the bloodstream . This can help to prevent the formation of cholesterol-rich plaques in the arteries, a condition known as atherosclerosis .

Action Environment

The action, efficacy, and stability of Homopravastatin Sodium Salt can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug . Additionally, factors such as diet, lifestyle, and the presence of other medications can also influence the pharmacokinetics and pharmacodynamics of Homopravastatin Sodium Salt .

properties

IUPAC Name |

sodium;(3S,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1/t14-,15-,17+,18+,19-,20-,21-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJUBTPBWHIMPQ-SUOCKJRNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@@H](CC(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747887 |

Source

|

| Record name | Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159225-12-4 |

Source

|

| Record name | Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonadecafluoro-3-(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3-aza-5-phosphaheptadecan-1-ol 5-oxide](/img/structure/B563363.png)